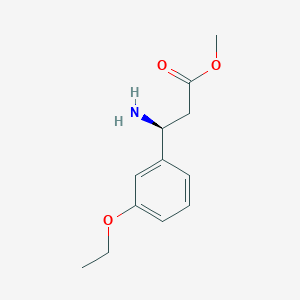![molecular formula C8H15NO B13619752 9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
9-Oxabicyclo[3.3.1]nonan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxabicyclo[331]nonan-2-amine is a bicyclic amine compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cycloocta-1,5-diene with reagents such as N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide . This reaction leads to the formation of intermediate compounds, which can then be further modified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[3.3.1]nonan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
9-Oxabicyclo[3.3.1]nonan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound shares a similar bicyclic structure but differs in the presence of double bonds.
9-Azabicyclo[3.3.1]nonane: Similar in structure but contains a nitrogen atom instead of oxygen.
Uniqueness
9-Oxabicyclo[3.3.1]nonan-2-amine is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
9-oxabicyclo[3.3.1]nonan-2-amine |
InChI |
InChI=1S/C8H15NO/c9-7-5-4-6-2-1-3-8(7)10-6/h6-8H,1-5,9H2 |
InChI Key |
RYQMNJAANZCPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
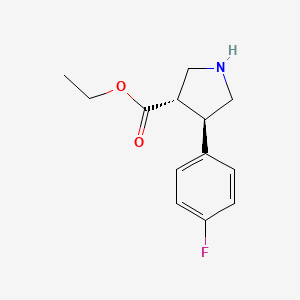
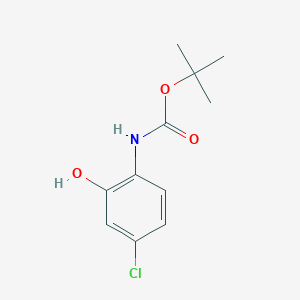
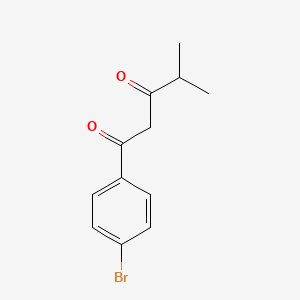
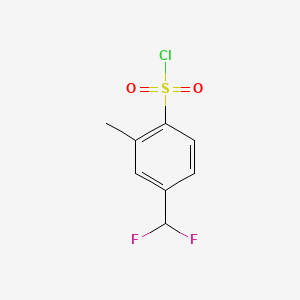
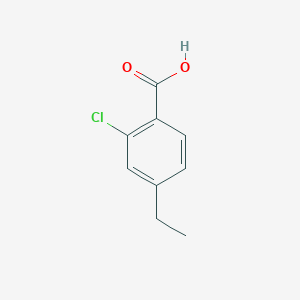
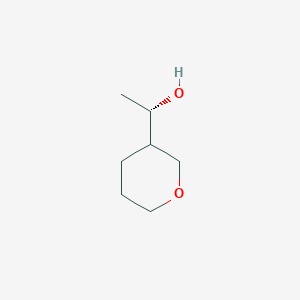
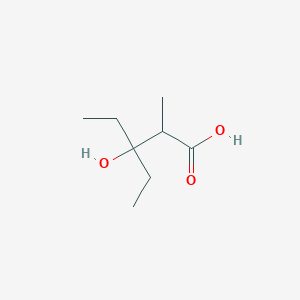
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
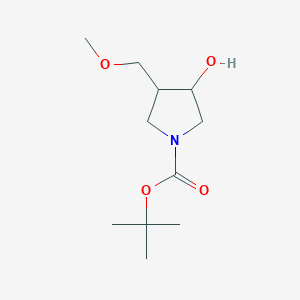
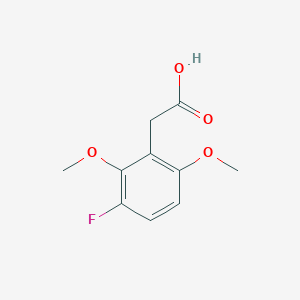
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

